Cas no 86060-82-4 (Fmoc-Lys(Z)-OH)

Fmoc Lys (z) -oh is a lysine derivative
Fmoc-Lys(Z)-OH structure
Fmoc-Lys(Z)-OH structure
Fmoc-Lys(Z)-OH
86060-82-4
C29H30N2O6
502.558308124542
MFCD00065662
60938
3013736

Fmoc-Lys(Z)-OH Properties

Names and Identifiers

    • Nepsilon-Fmoc-Nalpha-Cbz-L-Lysine
    • Fmoc-Lys(Z)-OH
    • Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-carbobenzoxy-L-lysine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid
    • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid
    • Fmoc-L-Lys(Z)-OH
    • FMOC-LYS(CBZ)-OH
    • FMOC-N-EPSILON-CBZ-L-LYSINE
    • H-Phe-OBzl•HCl
    • Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-benzyloxycarbonyl-L-lysine
    • Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine
    • Nα-Fmoc-Nε-Cbz-L-lysine
    • N
    • A-Fmoc-N
    • A-Z-L-lysine
    • Lysine derivative 4
    • PubChem19681
    • BDBM9851
    • KRULQRVJXQQPQH-SANMLTNESA-N
    • N(alpha)-fmoc-N(epsilon)-Z-L-lysine
    • FCH3605571
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
    • K537
    • AX8008602
    • AB0
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine (ACI)
    • Fmoc-Lys(Z)-OH,98%
    • F11063
    • 86060-82-4
    • SCHEMBL178700
    • M03420
    • HY-W010782
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benZyl-oxycarbonyl)-L-lysine (Fmoc-L-Lys(CbZ)-OH)
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(benzyloxycarbonylamino)hexanoic acid
    • L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
    • Fmoc-Lys(Cbz)-OH
    • (2S)-6-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
    • AKOS016842978
    • EN300-1556196
    • Fmoc-Lys(Z)-OH, >=98.0% (HPLC)
    • DS-13760
    • J-300179
    • (2S)-6-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • CHEMBL359477
    • Nalpha-(9-fluorenylmethoxycarbonyl)-Nepsilon-benzyloxycarbonyl-L-lysine
    • CS-W011498
    • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((benzyloxy)carbonyl)-L-lysine
    • MFCD00065662
    • DTXSID60388457
    • (2S)-6-(benzyloxycarbonylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • +Expand
    • MFCD00065662
    • KRULQRVJXQQPQH-SANMLTNESA-N
    • 1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
    • C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCCNC(=O)OCC1C=CC=CC=1

Computed Properties

  • 502.210387g/mol
  • 0
  • 5
  • 3
  • 6
  • 13
  • 502.210387g/mol
  • 502.210387g/mol
  • 114Ų
  • 37
  • 733
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 4
  • 0

Experimental Properties

  • 5.85680
  • 113.96000
  • 1.603
  • 751.2°C at 760 mmHg
  • 110-120 °C
  • 408.1°C
  • [α]20/D −10±2°, c = 2% in DMF
  • 1.2610

Fmoc-Lys(Z)-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036SY-1g
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
86060-82-4 98%
1g
$5.00 2024-04-21
A2B Chem LLC
AB47986-1g
Fmoc-Lys(Z)-OH
86060-82-4 98%
1g
$5.00 2024-04-19
AAPPTec
AFK106-25g
Fmoc-Lys(Z)-OH
86060-82-4
25g
$105.00 2024-07-19
abcr
AB155934-1 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine (Fmoc-L-Lys(Cbz)-OH); .
86060-82-4
1g
€61.80 2023-05-08
Ambeed
A113954-250mg
Fmoc-Lys(Z)-OH
86060-82-4 98%
250mg
$5.0
Chemenu
CM255369-1000g
Fmoc-Lys(Z)-OH
86060-82-4 98%
1000g
$1600
eNovation Chemicals LLC
D915643-25g
Fmoc-L-Lys(Cbz)OH
86060-82-4 97%
25g
$120 2022-07-29
Fluorochem
M03420-1g
Fmoc-Lys(Z)-OH
86060-82-4 95%
1g
£10.00 2022-02-28
MedChemExpress
HY-W010782-1g
Fmoc-Lys(Z)-OH
86060-82-4
1g
¥300 2023-08-31
TargetMol Chemicals
T67567-1g
Fmoc-Lys(Z)-OH
86060-82-4
1g
¥ 231 2024-07-24

Fmoc-Lys(Z)-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 4 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; Salo, Heikki S.; Suuronen, Tiina; Poso, Antti; Salminen, Antero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 4 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Nε-Modified lysine containing inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; Suuronen, Tiina; Lahtela-Kakkonen, Maija; Bruijn, Tanja; Jaeaeskelaeinen, Sanna; et al, Bioorganic & Medicinal Chemistry, 2010, 18(15), 5616-5625

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Dichloromethane
Reference
Mild, selective cleavage of amino acid and peptide β-(trimethylsilyl)ethoxymethyl (SEM) esters by magnesium bromide
Chen, Wei-Chuan; Vera, Matthew D.; Joullie, Madeleine M., Tetrahedron Letters, 1997, 38(23), 4025-4028

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Complexation of organic dyes by peptides built of lysine and glutamic acid amides
Mehlmann, Heinz; Olschewski, Daniel; Olschewski, Andrey; Feigel, Martin, Zeitschrift fuer Naturforschung, 2002, 57(3), 343-348

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water
Reference
9-Fluorenylmethyl pentafluorophenyl carbonate as a useful reagent for the preparation of N-[(9-fluorenylmethoxy)carbonyl] amino acids and their pentafluorophenyl esters
Schon, Istvan; Kisfaludy, Lajos, Synthesis, 1986, (4), 303-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 1 h, rt
Reference
External-Radiation-Induced Local Hydroxylation Enables Remote Release of Functional Molecules in Tumors
Fu, Qunfeng; Li, Hongyu; Duan, Dongban; Wang, Changlun; Shen, Siyong; et al, Angewandte Chemie, 2020, 59(48), 21546-21552

Synthetic Circuit 7

Reaction Conditions
Reference
Solid phase synthesis of substance P and its analogs employing 9-fluorenylmethoxycarbonyl amino acid active esters
Sivanandaiah, K. M.; Rangaraju, N. S., Indian Journal of Chemistry, 1986, (10), 1045-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
Reference
Nε-[[2-(Trimethylsilyl)ethoxy]carbonyl] derivatives of tri-L-lysine and tetra-L-lysine as potential intermediates in the block polymer synthesis of macromolecular drug conjugates
Rosowsky, Andre; Wright, Joel E., Journal of Organic Chemistry, 1989, 54(23), 5551-8

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylacetamide ,  Water ;  16 h, pH 9.4, rt
Reference
On-DNA Palladium-Catalyzed Hydrogenation-like Reaction Suitable for DNA-Encoded Library Synthesis
Priego, Julian; de Pedro Beato, Eduardo; Benavides, Jesus; Gironda-Martinez, Adrian; Gonzalez, Fernando; et al, Bioconjugate Chemistry, 2021, 32(1), 88-93

Synthetic Circuit 10

Reaction Conditions
Reference
Pentapeptides as immunoregulators
, Federal Republic of Germany, , ,

Fmoc-Lys(Z)-OH Raw materials

Fmoc-Lys(Z)-OH Preparation Products

Fmoc-Lys(Z)-OH Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:86060-82-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86060-82-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86060-82-4)
TANG SI LEI
15026964105
2881489226@qq.com

Fmoc-Lys(Z)-OH Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86060-82-4)Fmoc-Lys(Z)-OH
A841541
99%
500g
302.0